molecular formula C21H22ClN3O3 B2841848 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1904341-69-0

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2841848
CAS No.: 1904341-69-0
M. Wt: 399.88
InChI Key: CSNUFIVCRYVMEO-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that features a combination of indole, pyran, and nicotinamide moieties

Scientific Research Applications

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used as a probe to study the function of specific enzymes and receptors.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Synthesis of the Nicotinamide Derivative: The nicotinamide ring is synthesized separately, often starting from 5-chloronicotinic acid, which is converted to its corresponding amide using reagents like thionyl chloride and ammonia.

    Coupling of the Indole and Nicotinamide Derivatives: The indole and nicotinamide derivatives are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

    Introduction of the Pyran Ring: The tetrahydro-2H-pyran-4-yl group is introduced via an etherification reaction, where the nicotinamide derivative is reacted with tetrahydro-2H-pyran-4-ol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom on the nicotinamide ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nicotinamide derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The nicotinamide ring can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-5-chloronicotinamide: Lacks the tetrahydro-2H-pyran-4-yl group.

    N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Lacks the chlorine atom on the nicotinamide ring.

Uniqueness

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of both the chlorine atom and the tetrahydro-2H-pyran-4-yl group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-18-11-15(13-25-21(18)28-16-6-9-27-10-7-16)20(26)23-8-5-14-12-24-19-4-2-1-3-17(14)19/h1-4,11-13,16,24H,5-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNUFIVCRYVMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CNC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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